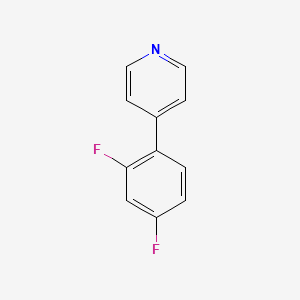

4-(2,4-Difluorophenyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

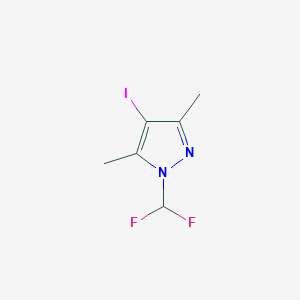

4-(2,4-Difluorophenyl)pyridine is a chemical compound with the molecular formula C₁₁H₇F₂N . It belongs to the class of fluorinated building blocks and has a molecular weight of 191.18 g/mol . The compound is characterized by its aromatic pyridine ring substituted with two fluorine atoms at the 2 and 4 positions of the phenyl group .

Synthesis Analysis

The synthesis of this compound involves various methods, including transition-metal-catalyzed cross-coupling reactions . Researchers have explored palladium-catalyzed C–H functionalization and direct arylation strategies to access this compound. These synthetic routes allow for efficient construction of the pyridine ring while introducing the desired fluorine substituents .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with a phenyl group bearing two fluorine atoms. The torsion angle between the pyridine and phenyl rings influences the compound’s reactivity and stability. X-ray crystallography studies provide detailed insights into its three-dimensional arrangement .

Chemical Reactions Analysis

The compound participates in various chemical reactions, including aryl halide coupling , metal-catalyzed transformations , and functional group interconversions . These reactions allow for the modification of the pyridine core and the introduction of diverse functional groups .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis Techniques

- Suzuki Cross-Coupling Reaction : 2-(2,4-Difluorophenyl)pyridine was synthesized using Suzuki cross-coupling reaction. This process involves the reaction of 2-bromo(or chloro)pyridine with 2,4-difluorophenylboronic in the presence of a Pd(OAc)2/PPh3 catalyst system, achieving over 90% yield. The structure was confirmed by 1H NMR, 19F NMR, and IR (Ding, 2011).

Photoluminescent and Magnetic Properties

- Tetrathiafulvalene-Pyridine Complexes : Complexes involving 4-(2-tetrathiafulvalenyl-ethenyl)pyridine and rare earth elements (e.g., La, Nd) exhibit interesting photoluminescent and magnetic properties. These compounds are characterized by single-crystal X-ray diffraction, optical, and magnetic measurements, displaying intense photoluminescence and paramagnetic characteristics due to Nd(III) ions (Pointillart et al., 2009).

Chemical Bonding and Functionalization

- Photoinduced 4-Pyridination : A method for direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been developed. This process is achieved using benzophenone and 4-cyanopyridine in aqueous acetonitrile under photo-irradiating conditions. It allows for the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine, serving as a tool for constructing biologically active molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Electronic and Optical Properties

- Iridium Complexes for Light Emission : Studies on iridium complexes involving 2-(2,4-difluorophenyl)pyridine have shown high phosphorescence quantum yields, with applications in light-emitting materials. These complexes are characterized for their electronic, optical, and structural properties, demonstrating their utility in fields like organic electronics and photophysics (Di Censo et al., 2008).

Chemosensors and Polymeric Materials

- Chemosensors : A novel fluorescent poly(pyridine-imide) acid chemosensor was developed using a diamine containing heterocyclic pyridine and triphenylamine substituents. This polyimide film exhibited good thermal stability and acted as an “off–on” fluorescent switcher for acids (Wang et al., 2008).

Mechanism of Action

While the specific biological mechanism of 4-(2,4-Difluorophenyl)pyridine remains an active area of research, it has shown promise as a ligand in blue-light emitting Ir(III) complexes . These complexes find applications in phosphorescent organic light-emitting diodes (OLEDs) . Further investigations are needed to elucidate its precise interactions with metal centers and its role in enhancing luminescence .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,4-difluorophenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRJAIUHVYWAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2944284.png)

![3-fluoro-4-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2944296.png)

![4-allyl-5-[1-(2,4-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2944298.png)

![7-oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944300.png)